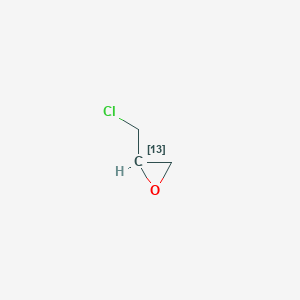

2-(Chloromethyl)(213C)oxirane

Cat. No. B3333792

Key on ui cas rn:

159301-45-8

M. Wt: 93.52 g/mol

InChI Key: BRLQWZUYTZBJKN-LBPDFUHNSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( B )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

crotyl phenyl glycidyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Identifiers

|

REACTION_CXSMILES

|

C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

|

Inputs

Step One

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Five

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

Step Seven

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( B )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC1CO1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OCC1CO1

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=C

|

Step Thirteen

|

Name

|

crotyl phenyl glycidyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=CC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC(C)=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by condensing a part of the epoxy group of the polyepoxy compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(Cl)C1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( B )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

crotyl phenyl glycidyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Identifiers

|

REACTION_CXSMILES

|

C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

|

Inputs

Step One

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Five

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

Step Seven

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( B )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC1CO1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OCC1CO1

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=C

|

Step Thirteen

|

Name

|

crotyl phenyl glycidyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=CC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC(C)=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by condensing a part of the epoxy group of the polyepoxy compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(Cl)C1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( B )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

crotyl phenyl glycidyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Identifiers

|

REACTION_CXSMILES

|

C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

|

Inputs

Step One

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Five

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

Step Seven

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( B )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC1CO1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OCC1CO1

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=C

|

Step Thirteen

|

Name

|

crotyl phenyl glycidyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=CC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC(C)=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by condensing a part of the epoxy group of the polyepoxy compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(Cl)C1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04060656

Procedure details

Examples of the compound having an effectively photopolymerizable carbon-to-carbon double bond and a 1,2-epoxy group in the molecule and having a boiling point of at least 120° C. [component (B) (i)] are glycidyl acrylate, glycidyl methacrylate, glycidyl allyl ether, o-allyl phenyl glycidyl ether, crotyl phenyl glycidyl ether, methallyl glycidyl ether, epoxy acrylate type resins obtained by condensing a part of the epoxy group of the polyepoxy compound exemplified above as component (A) with acrylic acid or methacrylic acid, epoxy acrylate type resins obtained by adding acryloyl chloride to the side chain of the polyepoxy compound exemplified above as component (A), especially an epoxy resin obtained by the condensation of bisphenol A and epichlorohydrin, and polyepoxy compounds obtained by epoxidizing some of the many carbon-to-carbon double bonds present in polybutadiene obtained by anionic polymerization.

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

epoxy acrylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( B )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

crotyl phenyl glycidyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Identifiers

|

REACTION_CXSMILES

|

C(O[CH2:6][CH:7]1[O:9][CH2:8]1)(=O)C=C.C(O[CH2:16][CH:17]1[O:19][CH2:18]1)(=O)C(C)=C.C(O[CH2:24][CH:25]1O[CH2:26]1)C=C.C(O[C:33]1C=C[CH:36]=[CH:35][C:34]=1[CH2:39]C=C)C1OC1.[CH2:42](OC1C=CC=CC=1CC=CC)C1OC1.C(OCC(=C)C)C1OC1.C(O)(=O)C=C.C(O)(=O)C(C)=C.C([Cl:81])(=O)C=C>>[OH:19][C:17]1[CH:16]=[CH:42][C:35]([C:34]([C:26]2[CH:6]=[CH:7][C:8]([OH:9])=[CH:24][CH:25]=2)([CH3:39])[CH3:33])=[CH:36][CH:18]=1.[CH2:6]([CH:7]1[O:9][CH2:8]1)[Cl:81]

|

Inputs

Step One

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Five

[Compound]

|

Name

|

epoxy acrylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

Step Seven

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( B )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC1CO1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)OCC1CO1

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=C

|

Step Thirteen

|

Name

|

crotyl phenyl glycidyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=C(C=CC=C1)CC=CC

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OCC(C)=C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by condensing a part of the epoxy group of the polyepoxy compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(Cl)C1CO1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |